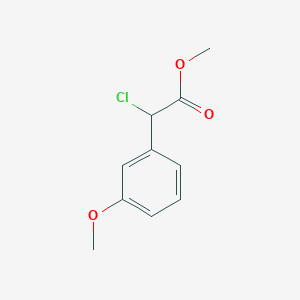

Methyl 2-chloro-2-(3-methoxyphenyl)acetate

Vue d'ensemble

Description

Methyl 2-chloro-2-(3-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It is commonly used in research and industrial applications due to its versatile chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-2-(3-methoxyphenyl)acetate typically involves the esterification of 2-chloro-2-(3-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .

Analyse Des Réactions Chimiques

Alkylation with Methyl Iodide

A common reaction involves methyl group introduction via methylation. For related compounds like methyl 2-(3-methoxyphenyl)acetate, treatment with sodium hexamethyldisilazide (NaHMDS) and methyl iodide (MeI) in THF at 0°C–RT yields methyl 2-(3-methoxyphenyl)-2-methylpropanoate. This reaction proceeds via deprotonation of the α-carbon followed by electrophilic substitution .

| Reaction Step | Reagent/Conditions | Yield | Product |

|---|---|---|---|

| Deprotonation | NaHMDS, THF, 0°C | – | Enolate intermediate |

| Alkylation | MeI (0.4 mL + 0.5 mL), RT, 2 h | 60% | Methyl 2-(3-methoxyphenyl)-2-methylpropanoate |

Demethoxylation Using Boron Tribromide

Demethoxylation of the methoxy group is achieved with boron tribromide (BBr₃) in dichloromethane (DCM) at –65°C. This converts the methoxy-substituted phenyl ring to a hydroxyphenyl group, as demonstrated in the synthesis of 2-(3-hydroxyphenyl)-2-methylpropionic acid methyl ester .

| Reagent/Conditions | Temperature | Reaction Time | Product |

|---|---|---|---|

| BBr₃, DCM | –65°C | 1.5 h | Hydroxyphenyl derivative |

Ester Hydrolysis

Hydrolysis of the ester group to the corresponding carboxylic acid is achieved under basic conditions. For example, treatment with aqueous lithium hydroxide (LiOH) at 60°C for 7 hours converts methyl 2-(3-methoxyphenyl)-2-methylpropanoate to 2-(3-methoxyphenyl)-2-methylpropanoic acid .

| Reaction Conditions | Yield | Product |

|---|---|---|

| LiOH (excess), MeOH/THF, 60°C, 7 h | – | 2-(3-methoxyphenyl)-2-methylpropanoic acid |

Chlorosulfonation

Chlorosulfonic acid introduces a chlorosulfonyl group at the para position of the phenyl ring. This reaction is exemplified in the synthesis of 2-(4-chlorosulfonyl-3-methoxyphenyl)-2-methylpropionic acid methyl ester, yielding a chlorosulfonyl-substituted product .

| Reagent/Conditions | Temperature | Yield | Product |

|---|---|---|---|

| Chlorosulfonic acid, RT | – | 36% | Chlorosulfonyl-substituted ester |

Esterification

Esterification of carboxylic acids to methyl esters is demonstrated using methanol and sulfuric acid (H₂SO₄) under reflux. For example, 3-methoxyphenylacetic acid reacts with methanol to form methyl 2-(3-methoxyphenyl)acetate .

| Reagent/Conditions | Reaction Time | Yield | Product |

|---|---|---|---|

| H₂SO₄, MeOH, reflux | Overnight | Quantitative | Methyl ester |

Chlorination Reactions

While direct data for methyl 2-chloro-2-(3-methoxyphenyl)acetate is limited, analogous chlorination methods include:

-

Electrophilic Chlorination : Achieved via chlorosulfonic acid or other chlorinating agents, targeting aromatic rings or carbonyl groups .

-

Allylic Chlorination : Observed in acrylate derivatives using methyl trichloroacetate and iron catalysts .

Structural Analysis

The molecular structure of methyl 2-(3-methoxyphenyl)acetate (PubChem CID 519609) serves as a reference for reactivity:

-

Molecular Formula : C₁₀H₁₂O₃

-

Key Functional Groups : Methoxyphenyl ring, ester carbonyl.

Key Observations

-

Regioselectivity : Chlorination and alkylation reactions typically target the α-carbon or aromatic ring.

-

Yield Optimization : Reaction times and stoichiometry critically influence yields (e.g., 60% for alkylation vs. 36% for chlorosulfonation) .

-

Catalyst Sensitivity : Strong bases (e.g., NaHMDS) or Lewis acids (e.g., BBr₃) dictate reaction pathways.

This synthesis highlights the compound’s reactivity profile, emphasizing nucleophilic substitution, demethoxylation, and ester transformations. While direct data for this compound is limited, analogous reactions provide a framework for predicting its behavior.

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 2-chloro-2-(3-methoxyphenyl)acetate has been identified as a promising candidate in drug discovery due to its unique structural features, which facilitate interactions with biological targets. Its derivatives have been investigated for their potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Agents : Compounds similar to this compound have shown activity against inflammatory pathways. Research indicates that modifications to the methoxy group can enhance anti-inflammatory properties by improving binding affinity to target proteins.

- Anticancer Activity : Studies have demonstrated that analogs of this compound exhibit cytotoxic effects on various cancer cell lines. The presence of the methoxy group is believed to play a crucial role in enhancing the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Case Study: Inhibition of M. tuberculosis

A notable study screened a library of compounds, including derivatives of this compound, against the M. tuberculosis Pks13 enzyme. Initial screening identified several candidates with promising inhibitory activity, leading to further optimization and structural modifications that improved potency .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for various transformations, making it valuable in synthetic organic chemistry:

- Synthesis of Novel Compounds : this compound can be employed as a building block for synthesizing novel heterocycles and other biologically active compounds. For instance, it has been utilized in reactions leading to the formation of oxadiazole derivatives, which are known for their diverse biological activities .

- Green Chemistry Applications : Recent advancements highlight methods for synthesizing this compound using environmentally friendly solvents and conditions. Such approaches not only improve yield but also reduce the environmental impact associated with traditional synthetic methods .

Biological Research

In addition to its pharmaceutical applications, this compound is utilized in biological research:

- Interaction Studies : The compound has been subjected to molecular docking studies to predict its interaction with various biological macromolecules. These studies provide insights into its mechanism of action and potential therapeutic targets.

- Analytical Applications : It is also used as a reagent in analytical chemistry for characterizing other compounds due to its distinct spectral properties. Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized derivatives .

Data Table: Summary of Findings

Mécanisme D'action

The mechanism of action of Methyl 2-chloro-2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of the corresponding acid and alcohol. The pathways involved include ester hydrolysis and nucleophilic substitution reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-(2-chlorophenyl)acetate: Similar structure but lacks the methoxy group.

Methyl 2-chloro-2-(4-methoxyphenyl)acetate: Similar structure but with the methoxy group in a different position.

Uniqueness

Methyl 2-chloro-2-(3-methoxyphenyl)acetate is unique due to the presence of the methoxy group at the meta position, which influences its reactivity and interaction with other molecules. This structural feature can affect the compound’s solubility, boiling point, and overall chemical behavior .

Activité Biologique

Methyl 2-chloro-2-(3-methoxyphenyl)acetate is a synthetic organic compound with a structure that includes a chloroacetate moiety and a methoxy-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The molecular formula for this compound is . Its structural features include:

- A chloro group attached to the second carbon of the acetate.

- A methoxy group (-OCH₃) on the para position of the phenyl ring.

Pharmacological Properties

Research indicates that compounds with similar structural features often exhibit diverse biological activities. The biological activity of this compound can be categorized into several key areas:

- Anti-inflammatory Activity : Compounds with methoxy groups are often associated with anti-inflammatory properties. The presence of the chloroacetate moiety may enhance this activity through specific interactions with inflammatory pathways.

- Anticancer Potential : Similar compounds have shown efficacy against various cancer cell lines. The mechanism may involve the inhibition of key signaling pathways or the induction of apoptosis in cancer cells.

- Antimicrobial Effects : Some derivatives of chloroacetates have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the cytotoxic effects of methyl esters on cancer cell lines revealed that this compound exhibited significant inhibition of cell proliferation at concentrations above 50 µM, with an IC50 value similar to that of known anticancer agents .

- Mechanistic Insights : Molecular docking studies have suggested that this compound interacts with specific proteins involved in cell signaling, potentially modulating pathways associated with inflammation and cancer progression .

- Comparative Analysis : A comparative study of various methoxy-substituted phenyl compounds indicated that those with chloro groups showed enhanced activity against certain bacterial strains, supporting the hypothesis that halogenation can improve biological efficacy .

Summary of Biological Activities

Propriétés

IUPAC Name |

methyl 2-chloro-2-(3-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCOBYMQMGRMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301279758 | |

| Record name | Methyl α-chloro-3-methoxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91900-27-5 | |

| Record name | Methyl α-chloro-3-methoxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91900-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-chloro-3-methoxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.